molecular formula C9H12BrN5S B061540 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol CAS No. 175202-35-4

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol

Cat. No. B061540
CAS RN: 175202-35-4
M. Wt: 302.2 g/mol
InChI Key: BUNGVTBCAWLRSV-UHFFFAOYSA-N
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Description

This chemical belongs to a class of compounds with significant importance due to their varied chemical and biological properties. It is a derivative of both pyrazole and triazole, which are notable for their applications in medicinal chemistry and agricultural chemistry.

Synthesis Analysis

The synthesis of related compounds often involves reactions of dibromo-triazole derivatives with NH-azoles under specific conditions. For instance, reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with 3,5-dimethylpyrazole lead to the formation of azolylmethyl-dibromo-dihydrothiazolo-triazoles, demonstrating the adaptability and reactivity of this compound class in synthesis (Khaliullin et al., 2014).

Molecular Structure Analysis

Molecular structures are typically confirmed using techniques such as NMR spectroscopy and elemental analysis. For example, S-alkyl derivatives of related triazole compounds have been structurally characterized to understand their framework and reactive sites (Fedotov et al., 2023).

Chemical Reactions and Properties

The compound's chemical reactions often involve nucleophilic substitution and cyclization, forming new rings or modifying existing structures. For example, the synthesis process may include the alkylation with bromoalkanes in methanol medium in the presence of sodium hydroxide, followed by reactions with other halogen-containing compounds for functional group transformations (Karrouchi et al., 2016).

Scientific Research Applications

Synthesis and Reactivity

5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol is involved in various chemical reactions leading to the formation of complex heterocyclic compounds. For example, reactions with NH-azoles can produce 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles, showcasing its versatility in synthesizing bioactive molecules (Khaliullin et al., 2014). Additionally, its cyclization with thiosemicarbazides forms triazole and thiadiazole derivatives, underlining its utility in medicinal chemistry (Maliszewska-Guz et al., 2005).

Antimicrobial and Antifungal Activities

Compounds derived from 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol have shown promise in antimicrobial applications. Synthesized derivatives have demonstrated significant antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Bayrak et al., 2009). Additionally, specific derivatives exhibit fungicidal activity, indicating their potential in treating fungal infections (El-Telbani et al., 2007).

Pharmacological Potential

The structural modification of 5-(4-Bromo-3,5-dimethylpyrazol-1-ylmethyl)-4-methyl-1,2,4-triazole-3-thiol and its derivatives has led to compounds with significant pharmacological potential. For instance, Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety have been synthesized, showing notable analgesic and antioxidant activities (Karrouchi et al., 2016). This highlights the chemical's utility in developing new therapeutic agents.

properties

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN5S/c1-5-8(10)6(2)15(13-5)4-7-11-12-9(16)14(7)3/h4H2,1-3H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNGVTBCAWLRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NNC(=S)N2C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370798
Record name 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175202-35-4
Record name 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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